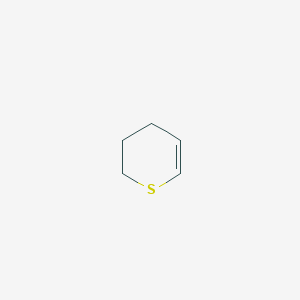

3,4-Dihydro-2H-thiopyran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-thiopyran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8S/c1-2-4-6-5-3-1/h2,4H,1,3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVJJNGVPSKBGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CSC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40926735 | |

| Record name | 3,4-Dihydro-2H-thiopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13042-80-3 | |

| Record name | Dihydrothiapyran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dihydro-2H-thiopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrothiapyran | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCJ5569L5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,4 Dihydro 2h Thiopyran and Derivatives

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone in the synthesis of cyclic compounds. For the preparation of 3,4-dihydro-2H-thiopyran derivatives, the hetero-Diels-Alder reaction, a variation of the Diels-Alder reaction, is particularly prominent. numberanalytics.com This reaction involves a diene and a dienophile containing a heteroatom, leading to the formation of a six-membered heterocyclic ring. numberanalytics.com In the context of thiopyran synthesis, this typically involves the reaction of a 1-thiabutadiene (an α,β-unsaturated thioketone) with a dienophile. uzh.ch

Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. The hetero-Diels-Alder variant, where one or more carbon atoms in the diene or dienophile is replaced by a heteroatom, is a key method for synthesizing heterocycles like this compound. numberanalytics.com The reaction's efficiency and stereoselectivity make it a favored approach. rsc.org

Thiochalcones, which are α,β-unsaturated thioketones, serve as effective 1-thiabutadiene components in hetero-Diels-Alder reactions. uzh.chresearchgate.net For instance, the reaction of 2,4-diphenyl-1-thiabuta-1,3-diene with acrylonitrile (B1666552) proceeds in a regioselective manner to yield the corresponding dihydrothiopyran. uzh.ch Similarly, hetaryl-substituted thiochalcones react with acetylenic dienophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) and methyl propiolate, to produce 4H-thiopyran derivatives. uzh.chresearchgate.net These reactions can be carried out under thermal conditions, sometimes in the presence of a catalyst like lithium perchlorate, or under microwave irradiation, which can significantly reduce reaction times and improve yields. uzh.ch The regioselectivity of these reactions is noteworthy, with methyl propiolate often yielding 3-carboxylates exclusively. uzh.ch

The reactivity of thiochalcones can also be influenced by their substitution pattern. For example, the hetero-Diels-Alder reaction of 1-phenyl-3-(thien-2-yl)propene-1-thione with 1-phenyl-4H-phosphinin-4-one 1-oxide was successful, while the isomeric thiochalcone, 3-phenyl-1-(thien-2-yl)propene, led to decomposition under similar conditions. mdpi.com

Propenethials are another class of thiabutadienes used in the synthesis of 3,4-dihydro-2H-thiopyrans. thieme-connect.de

Table 1: Examples of Hetero-Diels-Alder Reactions with Thiochalcones

| Diene (Thiochalcone) | Dienophile | Product | Reference |

| 2,4-Diphenyl-1-thiabuta-1,3-diene | Acrylonitrile | Dihydrothiopyran derivative | uzh.ch |

| Hetaryl-substituted thiochalcones | Dimethyl acetylenedicarboxylate | 4H-Thiopyran dicarboxylates | uzh.ch |

| Hetaryl-substituted thiochalcones | Methyl propiolate | 4H-Thiopyran-3-carboxylates | uzh.ch |

| 1-Phenyl-3-(thien-2-yl)propene-1-thione | 1-Phenyl-4H-phosphinin-4-one 1-oxide | Fused P,S-heterocycle | mdpi.com |

The development of asymmetric methods to access chiral this compound derivatives is of significant interest. One approach involves the use of chiral auxiliaries. For example, the asymmetric hetero-Diels-Alder reaction between 1-thiabuta-1,3-dienes and di-(-)-menthyl fumarate (B1241708) can produce 3,4-cis- and 3,4-trans-dihydrothiopyrans with good to excellent chemical yields and fair diastereoselectivities. researchgate.net

Organocatalysis offers another powerful strategy for enantioselective synthesis. An organocatalytic enantioselective formal thio [3+3] cycloaddition has been developed to construct the this compound scaffold with two adjacent stereocenters. acs.orgresearchgate.net This method utilizes a binucleophilic bisketone thioether and proceeds through a Michael-aldol condensation cascade sequence, achieving high regioselectivity and enantioselectivity. acs.org

The intramolecular hetero-Diels-Alder (IMHDA) reaction is a powerful tool for constructing complex, polycyclic systems containing the thiopyran ring. numberanalytics.com This approach involves a molecule containing both the 1-thiabutadiene and the dienophile moieties, which are tethered together. numberanalytics.com The reaction of α,β-unsaturated thioketones, generated in situ from the corresponding ketones, can undergo intramolecular hetero-Diels-Alder reactions with high regio- and diastereoselectivity to form dihydrothiopyran-fused cycloadducts. rsc.org

A systematic study of IMHDA reactions of 4-[tris(2-methylethyl)silyl]oxy-2H-thiopyran derivatives with dienophiles tethered at various positions has been conducted. cdnsciencepub.com The success of the cycloaddition was found to be dependent on the nature of the dienophile and the length and position of the tether. cdnsciencepub.com For instance, adducts were obtained when the dienophile was activated by a carbomethoxy group. cdnsciencepub.com The stereoselectivity of these reactions can be influenced by the reaction conditions (thermal vs. Lewis acid catalysis) and the geometry of the dienophile. cdnsciencepub.com

α,β-Enethiones, which are α,β-unsaturated thioketones, are key intermediates in the synthesis of this compound derivatives via hetero-Diels-Alder reactions. researchgate.net The reactivity of these species as dienes has been explored with various dienophiles. researchgate.net For example, the reaction of in situ generated α,β-enethiones with maleic acid derivatives has been developed. researchgate.netogarev-online.ru

The hetero-Diels-Alder reaction of 1-(2-furyl)-3-(dimethylamino)-2-propene-1-thione with electrophilic olefins such as maleic acid, fumaric acid, and β-nitrostyrenes yields this compound derivatives. researchgate.net Subsequent treatment with acetic acid can lead to the elimination of dimethylamine (B145610) to form stable 2H-thiopyrans. researchgate.net The reaction with maleic anhydride (B1165640) results in a cycloadduct that undergoes a spontaneous rearrangement. researchgate.net

Tandem or cascade reactions provide an efficient route to complex polycyclic structures based on the this compound core in a single synthetic operation. researchgate.netmathnet.ru For instance, the reaction of distyryl thioketone with maleic acid derivatives results in a tandem hetero-Diels-Alder reaction, leading to polycyclic derivatives of this compound. mathnet.ru

Another example is the tandem Michael addition/intramolecular Wittig-Horner reaction of bis[(diphenylphosphinoyl)methyl]sulfide with chalcones, which affords this compound derivatives. conicet.gov.ar

Cycloaddition of α-Oxo Sulfines to Form Dihydrothiopyran S-oxides

Ring-Closure and Ring-Transformation Reactions

Besides cycloadditions, ring-closure and ring-transformation reactions represent common and essential strategies for the synthesis of 3,4-dihydro-2H-thiopyrans and their derivatives. researchgate.net These methods involve forming the heterocyclic ring from an acyclic precursor (ring-closure) or modifying an existing ring system (ring-transformation). researchgate.netthieme-connect.de

A notable example is the multi-step synthesis of 3,4- and 3,6-dihydro-2H-thiopyran-1,1-dioxides starting from dihydro-2H-thiopyran-3(4H)-one. dsau.dp.uaresearchgate.net This synthetic sequence involves:

Oxidation of the sulfur atom in the thiopyranone ring.

Reduction of the keto group to a hydroxyl group.

Mesylation of the alcohol.

Elimination of methanesulfonic acid under basic conditions to introduce a double bond, yielding the target dihydrothiopyran dioxide. dsau.dp.uaresearchgate.net

This pathway demonstrates how an existing thiopyran ring can be chemically transformed to introduce new functionality and unsaturation, leading to specific isomers of dihydrothiopyran derivatives. dsau.dp.uaresearchgate.net

From Dihydro-2H-thiopyran-3(4H)-one to Dioxides

Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide itself is a versatile building block for creating new heterocyclic systems. rsc.orgresearchgate.net It can be used in base-mediated click reactions with organic azides to produce 1,5,6,7-tetrahydrothiopyrano[2,3-d] rsc.orgresearchgate.netrsc.orgtriazole 4,4-dioxides. tandfonline.com This reaction proceeds at room temperature and provides high purity products through simple filtration. tandfonline.com

One-Pot Multi-Component Reactions

One-pot multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules like this compound derivatives in a single operation. rsc.orgresearchgate.net For instance, polyfunctionalized 3,4-dihydro-2H-thiopyrans can be obtained in high yields through the regioselective annulation of 3,3-disubstituted allylic alcohols with a β-oxodithioester, catalyzed by boron trifluoride etherate (BF₃·Et₂O). rsc.org This method is notable for its high yields, ranging from 68% to 84%. rsc.org

Another example involves the use of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide as a starting material for the one-pot synthesis of various new cyclic sulfones. rsc.orgresearchgate.net These MCRs have been shown to produce diverse polycyclic sulfones, highlighting the utility of this building block in combinatorial chemistry. researchgate.net Furthermore, a three-component one-pot procedure has been developed for the synthesis of 2,4-disubstituted β-fused this compound derivatives via a Diels-Alder reaction of in situ generated α,β-enethiones with maleic acid derivatives. researchgate.net

| Catalyst/Reagent | Reactants | Product Type | Yield (%) |

| BF₃·Et₂O | 3,3-Disubstituted allylic alcohols, β-Oxodithioester | Polyfunctionalized 3,4-dihydro-2H-thiopyrans | 68-84 rsc.org |

| Base-catalyzed | Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, Arylmethylenemalononitriles | Tetrahydrothiopyrano[3,2-b]pyran-3-carbonitrile-5,5-dioxides | 72-92 researchgate.net |

| Diels-Alder | In situ generated α,β-Enethiones, Maleic acid derivatives | β-fused this compound derivatives | 25-62 researchgate.net |

Use of Lawesson's Reagent in Derivative Synthesis

Lawesson's reagent is a powerful and versatile thionating agent widely employed in the synthesis of thiocarbonyl compounds, which are key intermediates for constructing thiopyran rings. mdpi.com It has been instrumental in developing one-pot syntheses of this compound derivatives. osi.lvsci-hub.se

For example, the reaction of α,β-unsaturated ketones with Lawesson's reagent in the presence of dienophiles like maleic acid, itaconic acid, or 5-norbornene-2,3-dicarboxylic acid leads to the formation of the corresponding this compound anhydrides. researchgate.netosi.lv Similarly, a three-component, one-pot procedure involving β-amino enones, Lawesson's reagent, and electron-deficient dienophiles such as maleic anhydride and maleimides yields 2H-thiopyran derivatives. researchgate.net This approach underscores the efficiency of using Lawesson's reagent to generate reactive thione intermediates that readily undergo cycloaddition reactions. researchgate.net

| Reactants | Dienophile | Product |

| α,β-Unsaturated ketones, Lawesson's reagent | Maleic acid, Itaconic acid, or 5-Norbornene-2,3-dicarboxylic acid | This compound anhydrides researchgate.netosi.lv |

| β-Amino enones, Lawesson's reagent | Maleic anhydride, Maleimides | 2H-Thiopyran derivatives researchgate.net |

| Methacrylic acid, Lawesson's reagent, Chalcone | N/A | 4-Methyl-1,8-diphenyl-2,6-dithiabicyclo[2.2.2]octan-3-one osi.lv |

Elimination Processes

Elimination reactions are a fundamental strategy for introducing unsaturation into the thiopyran ring system, leading to the formation of 3,4-dihydro-2H-thiopyrans. researchgate.net A key example is the synthesis of 3,4- and 3,6-dihydro-2H-thiopyran-1,1-dioxides from dihydro-2H-thiopyran-3(4H)-one. dsau.dp.ua After reduction of the keto group to a hydroxyl group and subsequent mesylation, an elimination of methanesulfonic acid is induced under basic conditions. researchgate.netdsau.dp.ua The choice of base can influence the regioselectivity of the elimination, with pyridine (B92270) favoring the formation of the 3,4-isomer and aqueous sodium hydroxide (B78521) leading to the 3,6-isomer. researchgate.netdsau.dp.ua

Another approach involves the pyrolysis of tetrahydrofurfuryl alcohol with hydrogen sulfide (B99878) at high temperatures (375 °C), although this method has limited substrate generality. rsc.org The elimination of alcohols from 2-alkoxy-tetrahydropyrans in the presence of strong acids or phosphorus pentoxide is another, albeit often harsh, method to produce 3,4-dihydropyrans, a related class of heterocycles. google.com

Elaboration of Substituents on the Thiopyran Ring

The functionalization of a pre-existing this compound ring is a common strategy to access a wider range of derivatives. researchgate.net This can involve various chemical transformations of substituents attached to the ring. For example, bromination of this compound derivatives can lead to either bromo-substituted 3,4-dihydro-2H-thiopyrans or, through subsequent elimination, 4H-thiopyrans, depending on the reaction conditions and the structure of the starting material. researchgate.net

The presence of functional groups on the thiopyran ring allows for a multitude of subsequent reactions. For instance, the carbonyl group in dihydro-2H-thiopyran-3(4H)-one and its dioxide can be a handle for various condensation and addition reactions, leading to fused heterocyclic systems. rsc.orgresearchgate.net

Stereoselective and Diastereoselective Synthesis

The stereocontrolled synthesis of this compound derivatives is of great importance, as the biological activity of these compounds can be highly dependent on their stereochemistry.

The stereochemical outcome of reactions involving the this compound ring has been a subject of study. For instance, the hetero-Diels-Alder reaction of cinnamic acid amides has been used to synthesize novel rel-(5R,6S,7S)-2-oxo-5-phenyl-7-aryl(hetaryl)-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-6-carboxylic acid amides. researchgate.net In this case, the cycloaddition proceeds with a defined stereochemistry, leading to specific diastereomers.

Furthermore, the oxidation of thianes, which are saturated six-membered sulfur heterocycles, often shows stereoselectivity. For example, oxidation with wet bromine can predominantly yield the equatorial thiane (B73995) 1-oxide. bohrium.com While not directly on a dihydro-2H-thiopyran, this provides insight into the stereochemical preferences of reactions at the sulfur atom in related systems.

In the context of derivative synthesis, an efficient diastereoselective approach has been developed for functionalized 3,4-dihydro-2H-pyran-4-carboxamides through the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium. beilstein-journals.orgnih.gov This highlights that stereocontrol can be achieved in the synthesis of related oxygen-containing heterocycles, and similar principles may be applicable to their sulfur analogues.

Diastereoselectivity in Cycloaddition Reactions

Cycloaddition reactions, particularly the hetero-Diels-Alder (HDA) reaction, represent a powerful and stereoselective method for constructing the this compound ring. The diastereoselectivity of these reactions is a critical aspect, influencing the spatial arrangement of substituents on the newly formed heterocyclic ring.

The thio-Diels-Alder reaction is fundamental in creating various thiopyran-based scaffolds. nih.gov The stereochemical outcome can be controlled through the choice of reactants and reaction conditions. For instance, domino reactions that combine multiple steps in one pot, such as the Knoevenagel condensation followed by a hetero-Diels-Alder reaction, have been developed for the synthesis of complex fused systems like thiopyrano[2,3-d]thiazoles. In some cases, these reactions proceed with high selectivity, proposing a mechanism that involves an exo-selective cyclization of an arylidene intermediate. researchgate.net The formation of a trans isomer as the major product has been observed, which can often be isolated in pure form through recrystallization. researchgate.net The precise stereochemistry of these cycloadducts has been confirmed using advanced analytical techniques, including NMR spectroscopy and single-crystal X-ray diffraction analysis. researchgate.net

Another approach involves the in-situ generation of thioaldehydes, which are highly reactive heterodienes. These can be trapped by a suitable diene, such as cyclopentadiene, to yield dihydrothiopyran derivatives. This method has been shown to produce the endo-isomer with good yields. nih.gov Furthermore, the use of chiral auxiliaries has been explored to induce diastereoselectivity. The reaction between chiral polyfluoroalkylthionocarboxylates and butadiene derivatives, for example, proceeds with moderate diastereoselectivity. nih.gov

Domino reactions combining thionation with a hetero-Diels-Alder cycloaddition have also been employed. Chalcones, for instance, can be converted into 3,4-dihydro-2H-thiopyrans through such a sequence, where the stereoselectivity of the cycloaddition step is a key consideration. researchgate.net

Table 1: Examples of Diastereoselective Cycloaddition Reactions for Dihydrothiopyran Synthesis

| Reaction Type | Reactants | Key Features | Diastereoselectivity | Source(s) |

| Domino Knoevenagel-Hetero-Diels-Alder | Arylidene pyruvic acids, 4-Thioxo-2-thiazolidinones | Leads to fused thiopyrano[2,3-d]thiazole systems. | Exo-selective cyclization, yielding trans isomers. | researchgate.net |

| In-situ Thioaldehyde Trapping | In-situ generated Thioaldehydes, Cyclopentadiene | Thioaldehydes generated from aldehydes are trapped by a diene. | Formation of endo-isomer reported. | nih.gov |

| Chiral Auxiliary Mediated HDA | Chiral polyfluoroalkylthionocarboxylates, Butadiene derivatives | Employs a chiral auxiliary to influence stereochemical outcome. | Moderate diastereoselectivity observed. | nih.gov |

| Thionation-Hetero-Diels-Alder Domino | Chalcones | A one-pot sequence involving thionation and subsequent cycloaddition. | Stereochemistry of the cycloaddition was studied. | researchgate.net |

Multigram Scale Synthesis of Dihydrothiopyran Dioxides

The development of scalable synthetic routes is crucial for making key building blocks readily available for further chemical exploration and application. A notable achievement in this area is the development of a multigram scale synthesis for this compound-1,1-dioxide and its 3,6-dihydro isomer. Current time information in Bangalore, IN.researchgate.net These cyclic sulfones are valuable intermediates in the synthesis of biologically active compounds. Current time information in Bangalore, IN.

A practical, four-step method has been reported, which starts from the readily available dihydro-2H-thiopyran-3(4H)-one. Current time information in Bangalore, IN.researchgate.net This process is advantageous as it utilizes inexpensive and common reagents, making it suitable for large-scale production. Current time information in Bangalore, IN.researchgate.net The total yields for the synthesis of this compound-1,1-dioxide have been reported to be as high as 64% on a decagram scale. Current time information in Bangalore, IN.

The synthetic sequence is as follows:

Oxidation: The initial step involves the oxidation of the sulfur atom in dihydro-2H-thiopyran-3(4H)-one. This is achieved using a 30% aqueous solution of hydrogen peroxide in a mixture of acetic acid (AcOH) and acetic anhydride (Ac₂O). Current time information in Bangalore, IN.researchgate.net

Reduction: The keto group of the resulting sulfone is then reduced to a hydroxyl group using sodium borohydride. Current time information in Bangalore, IN.researchgate.net

Mesylation: The alcohol is subsequently converted into a better leaving group through mesylation. Current time information in Bangalore, IN.researchgate.net

Elimination: The final step is the elimination of methanesulfonic acid under basic conditions to form the double bond. For the synthesis of the 3,4-dihydro isomer, pyridine is used as the base. Current time information in Bangalore, IN.researchgate.net

The structure and purity of the final products have been rigorously confirmed by 2D NMR and GCMS methods. Current time information in Bangalore, IN.researchgate.net

Table 2: Four-Step Multigram Synthesis of this compound-1,1-dioxide

| Step | Reaction | Reagents | Key Transformation | Source(s) |

| 1 | Oxidation | Dihydro-2H-thiopyran-3(4H)-one, H₂O₂ (30% aq.), AcOH-Ac₂O | Oxidation of sulfide to sulfone. | Current time information in Bangalore, IN.researchgate.net |

| 2 | Reduction | Ketone from Step 1, Sodium Borohydride | Reduction of ketone to alcohol. | Current time information in Bangalore, IN.researchgate.net |

| 3 | Mesylation | Alcohol from Step 2, Mesyl Chloride | Conversion of alcohol to mesylate. | Current time information in Bangalore, IN. |

| 4 | Elimination | Mesylate from Step 3, Pyridine | Elimination of methanesulfonic acid to form C=C double bond. | Current time information in Bangalore, IN.researchgate.net |

Chemical Reactivity and Transformations of 3,4 Dihydro 2h Thiopyran

Halogenation Reactions

The introduction of halogen atoms to the 3,4-Dihydro-2H-thiopyran ring system is a significant transformation, with bromination being a key example. The products of these reactions are highly dependent on the specific conditions employed and the nature of the starting materials.

Bromination of Derivatives

The bromination of this compound and its derivatives can lead to the formation of either bromo-substituted 3,4-dihydro-2H-thiopyrans or the aromatic 4H-thiopyrans. fao.orgresearchgate.netosi.lv The selection of the brominating agent and other reaction parameters are critical in determining the final product distribution. Agents such as N-bromosuccinimide (NBS) are commonly used for allylic bromination, which involves the substitution of a hydrogen atom on a carbon adjacent to a double bond. researchgate.netwikipedia.orgorganic-chemistry.orgmissouri.edu

The course of the bromination reaction is profoundly influenced by the chosen experimental conditions. Factors such as the solvent, temperature, and the presence or absence of radical initiators or bases can dictate whether addition, substitution, or aromatization occurs. For instance, radical conditions, often initiated by light or a radical initiator like AIBN with NBS, favor allylic bromination. researchgate.netmissouri.edu In contrast, electrophilic addition of bromine across the double bond can occur under different conditions, potentially followed by elimination of hydrogen bromide to yield substituted products.

Depending on the interplay of reaction conditions and the structure of the starting dihydrothiopyran derivative, different bromo-substituted isomers can be synthesized. osi.lv For example, the bromination of certain derivatives can yield 5-bromo-3,4-dihydro-2H-thiopyran as a key product. In other cases, particularly with fused ring systems such as thiopyrano[2,3-c]pyrrole derivatives, bromination can lead to compounds like 3-bromo-4a,7a-dihydrothiopyrano[2,3-c]pyrrole-5,7(4H,6H)-dione. osi.lv The regioselectivity of the bromination is a critical aspect of these syntheses.

Table 1: Influence of Reaction Conditions on the Bromination of this compound Derivatives

| Starting Material | Brominating Agent | Solvent | Conditions | Major Product(s) | Reference |

|---|---|---|---|---|---|

| This compound derivative | Bromine | Dichloromethane | - | 5-Bromo-3,4-dihydro-2H-thiopyran | osi.lv |

| Thiopyrano[2,3-c]pyrrole derivative | N-Bromosuccinimide | Carbon tetrachloride | Radical initiator, reflux | 3-Bromo-4a,7a-dihydrothiopyrano[2,3-c]pyrrole-5,7(4H,6H)-dione | osi.lv |

| This compound derivative | Bromine | Acetic Acid | - | 5-Bromo-4H-thiopyran | osi.lv |

Nitrene Addition to C=C–S– Fragment

The addition of nitrenes, highly reactive nitrogen species, to the C=C–S– fragment of this compound derivatives is a fascinating transformation that is critically dependent on the oxidation state of the sulfur atom. fao.orgresearchgate.net This reaction is a key step in oxidative aminoaziridination processes. fao.orgresearchgate.net

Dependence on Sulfur Atom's Oxidative State

The oxidative state of the sulfur atom in the thiopyran ring—whether it is an unoxidized sulfide (B99878), a sulfoxide (B87167) (S-oxide), or a sulfone (S,S-dioxide)—directs the regioselectivity of the nitrene addition. fao.orgresearchgate.net

Unoxidized Thiopyran: In the case of the unoxidized this compound, the nitrene, generated from a precursor like N-aminophthalimide, initially adds to the carbon-carbon double bond to form an unstable aziridine intermediate. This intermediate then undergoes cleavage to yield an en(phthaloyl)hydrazine. fao.orgresearchgate.net

Thiopyran S-Oxide: When the sulfur atom is in the sulfoxide state, it becomes the preferred site of attack for the nitrene. The nitrene is trapped by the sulfur atom, leading to the formation of a sulfoximine, while the carbon-carbon double bond remains intact. fao.orgresearchgate.net

Thiopyran S,S-Dioxide: With the sulfur atom in its highest oxidation state as a sulfone, the C=C double bond becomes the reactive site for nitrene addition. This leads to the formation of a stable, unique bicyclic structure, a 2-thia-7-azabicyclo[4.1.0]heptane-2,2-dioxide core. fao.orgresearchgate.net

Oxidative Aminoaziridination

Oxidative aminoaziridination is the process that facilitates the addition of the amino group across the double bond via a nitrene intermediate. fao.orgresearchgate.net The reaction of this compound derivatives with an aminating agent like N-aminophthalimide in the presence of an oxidizing agent (such as lead tetraacetate) generates the reactive nitrene species in situ. The subsequent reaction pathway, as detailed above, is then determined by the oxidation level of the sulfur atom in the substrate.

Table 2: Products of Nitrene Addition to this compound Derivatives Dependent on Sulfur Oxidation State

| Substrate | Sulfur Oxidation State | Reagent | Key Product | Reference |

|---|---|---|---|---|

| This compound derivative | Sulfide | N-Aminophthalimide, Lead tetraacetate | En(phthaloyl)hydrazine (after aziridine cleavage) | fao.orgresearchgate.net |

| This compound S-oxide derivative | Sulfoxide | N-Aminophthalimide, Lead tetraacetate | Sulfoximine | fao.orgresearchgate.net |

| This compound S,S-dioxide derivative | Sulfone | N-Aminophthalimide, Lead tetraacetate | 2-Thia-7-azabicyclo[4.1.0]heptane-2,2-dioxide derivative | fao.orgresearchgate.net |

Formation of Bicyclic Systems

The this compound ring serves as a versatile scaffold for the construction of fused bicyclic systems, particularly through cycloaddition reactions. One notable example is the formation of thiopyrano[2,3-d]thiazole derivatives. This transformation is achieved via a [4+2]-cycloaddition, or hetero-Diels-Alder reaction, where a derivative of this compound acts as the diene component.

In a typical reaction, 5-arylmethylene-4-thioxo-2-thiazolidinones, which can be considered as derivatives of this compound, react with various dienophiles. For instance, the reaction with N-arylmaleimides leads to the formation of fused bicyclic compounds. nih.gov This process is a powerful tool for creating structurally complex molecules with a high degree of selectivity. nih.gov The reaction proceeds via a concerted mechanism, yielding thiopyrano[2,3-d]thiazole derivatives. nih.gov

The general scheme for this type of reaction is presented below:

| Diene | Dienophile | Bicyclic Product |

| 5-Arylmethylene-4-thioxo-2-thiazolidinone | N-Aryl maleimide | 8-(Aryl)-6-arylpyrrolo[3',4':5,6]thiopyrano[2,3-d]thiazole-2,5,7-trione |

| 5-Arylmethylene-4-thioxo-2-thiazolidinone | Acrylonitrile (B1666552) / Ethyl Acrylate | 7-(Aryl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole derivatives |

These cycloaddition reactions are valuable in medicinal chemistry as they allow for the synthesis of novel scaffolds with potential biological activity. nih.govnih.gov

Transformations Involving Oxidized Sulfur Atoms

Oxidation of the sulfur atom in the this compound ring to a sulfoxide or sulfone dramatically alters the reactivity of the molecule, opening up pathways to further functionalization.

The Pummerer rearrangement is a classic reaction of sulfoxides that converts them into α-acyloxy thioethers in the presence of an activating agent like acetic anhydride (B1165640). wikipedia.orgsynarchive.com The reaction proceeds through the formation of a thionium ion intermediate, which is then trapped by a nucleophile. manchester.ac.uk

While the classical Pummerer reaction involves an alkyl sulfoxide, derivatives of this compound bearing a sulfoxide group can undergo analogous transformations. For example, the Pummerer reaction of ethyl 6-trifluoromethyl-4,7a-dihydro-3aH-thiopyrano[3,4-d]isoxazole-3-carboxylate 5-oxide, a complex derivative containing a dihydrothiopyran sulfoxide moiety, has been studied. In this case, the reaction leads to the formation of ethyl 6-trifluoromethyl-4H-thiopyrano[3,4-d]isoxazole-3-carboxylate.

The general mechanism of the Pummerer rearrangement is as follows:

Acylation of the sulfoxide oxygen by an anhydride (e.g., acetic anhydride).

Elimination of a proton from the α-carbon to form a thionium ion.

Nucleophilic attack of the acetate on the thionium ion to yield the α-acyloxy thioether product.

Sulfoximines are sulfur-containing functional groups that are analogues of sulfones, where one of the oxygen atoms is replaced by a nitrogen atom. A common method for their synthesis involves the trapping of a nitrene by a sulfide to form a sulfilimine, which is then oxidized. Alternatively, direct imination of sulfoxides can yield sulfoximines. nih.gov

In the context of this compound, the sulfur atom can act as a nucleophile to trap highly reactive nitrene intermediates. This reaction would lead to the formation of a sulfilimine, a key intermediate in the synthesis of sulfoximines. The generation of electrophilic sulfinyl nitrenes from precursors like sulfinylhydroxylamines allows for a unified approach to synthesizing sulfoximines. nih.gov These nitrenes can react with a wide range of carbon nucleophiles. nih.gov

While direct trapping of a nitrene by this compound to form a sulfoximine in one step is a plausible transformation, the more established route involves the formation of a sulfilimine followed by oxidation. The reactivity of the sulfur atom in the dihydrothiopyran ring towards nitrene precursors has been demonstrated, highlighting the potential for the synthesis of novel sulfoximine derivatives. nih.gov

Isomerization Studies

The position of the double bond within the thiopyran ring can be altered under certain reaction conditions, leading to the formation of various isomers.

The isomerization of dihydrothiopyran derivatives, particularly the sulfone derivatives, has been reported. Specifically, this compound-1,1-dioxide can be isomerized to the more thermodynamically stable 3,6-dihydro-2H-thiopyran-1,1-dioxide. This transformation is typically carried out under basic conditions. researchgate.net

This isomerization likely proceeds through a deprotonation/reprotonation mechanism involving the formation of an allylic carbanion intermediate, which is stabilized by the electron-withdrawing sulfone group. The position of the double bond in the final product is dictated by the relative stability of the possible isomers.

| Starting Material | Conditions | Product |

| This compound-1,1-dioxide | Basic | 3,6-Dihydro-2H-thiopyran-1,1-dioxide |

Acidity of Dihydrothiopyran Sulfone Derivatives

The introduction of a sulfone group at the sulfur atom of the dihydrothiopyran ring significantly increases the acidity of the protons on the adjacent carbon atoms (the α-protons).

The enhanced acidity of the α-protons in sulfones is primarily due to the strong electron-withdrawing inductive effect of the sulfone group. stackexchange.com The two oxygen atoms pull electron density away from the sulfur atom, which in turn withdraws electron density from the adjacent carbon atoms. This polarization of the C-H bonds facilitates their cleavage.

Furthermore, the resulting carbanion (conjugate base) is stabilized by the sulfone group. While resonance delocalization of the negative charge onto the oxygen atoms of the sulfone was a traditional explanation, the primary stabilizing factor is considered to be the inductive effect and the polarization of the electron cloud. stackexchange.com

This increased acidity makes dihydrothiopyran sulfone derivatives valuable intermediates in organic synthesis, as the α-protons can be removed by a suitable base to generate a nucleophilic carbanion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations.

| Compound | Structural Feature | Reason for Acidity |

| This compound-1,1-dioxide | Protons α to the sulfone group | Strong inductive electron-withdrawing effect of the sulfone group, stabilization of the conjugate base. |

Proton Acidic Properties

Quantum chemical studies on this compound-1,1-dioxide have been conducted to determine the acidity of the various protons within the thiopyran ring. These computational analyses, which calculate the Gibbs free energy of deprotonation, have shown that the proton at the C4 position exhibits the most pronounced acidic character. chemintech.ru The removal of a proton from the C4 position is the most energetically favorable process. researchgate.net

The acidity of the C4 proton is attributed to the stability of the resulting anion. researchgate.net In the case of 3,4,6-triphenyl-3,4-dihydro-2H-thiopyran-1,1-dioxide, the presence of phenyl substituents at the 4 and 6 positions further enhances the acidity. These phenyl groups participate in the delocalization of the electron density of the anion, thereby providing additional stabilization. chemintech.ru

It is important to note that the sulfone group in this compound-1,1-dioxide plays a crucial role in increasing the acidity of the neighboring protons. Therefore, the proton acidic properties of the parent this compound are expected to be significantly less pronounced.

Reaction Centers of Formed Anions

Upon deprotonation of this compound-1,1-dioxide, the resulting anion is stabilized by resonance. The negative charge is delocalized, and the highest occupied molecular orbital (HOMO) indicates the most likely centers for subsequent chemical reactions. researchgate.net

Computational studies have revealed that the HOMO of the anion formed from this compound-1,1-dioxide is primarily localized on the C4 and C6 atoms. chemintech.ruresearchgate.net This localization of the HOMO suggests that these two carbon atoms are the principal reaction centers for electrophilic attack. chemintech.ru The sulfone group has minimal participation in the distribution of the HOMO, which is consistent with the lower acidity observed at the C2 position. chemintech.ru

For the anion of the unsubstituted this compound-1,1-dioxide, a higher reactivity is predicted compared to its substituted counterparts. This is due to a greater localization of the HOMO on the carbon atoms of the thiopyran ring and reduced steric hindrance. chemintech.ru

Structural and Conformational Analysis of 3,4 Dihydro 2h Thiopyran Systems

Conformational Studies of the Thiopyran Ring

The conformation of the 3,4-Dihydro-2H-thiopyran ring has been a key area of investigation, with various spectroscopic techniques employed to elucidate its most stable arrangement.

Half-Chair Conformation Determination

The predominant conformation of this compound has been established as a half-chair. thieme-connect.de This conformation is characterized by four atoms of the ring lying in a plane, with the other two atoms, one on each side of the plane, being displaced. This arrangement is a consequence of the torsional strain around the double bond and the steric requirements of the sulfur atom and adjacent methylene (B1212753) groups. Far-infrared spectroscopy has been instrumental in confirming this, revealing a twist angle of 48 degrees for the half-chair conformation of this compound. thieme-connect.de

Far-Infrared Spectroscopy and NMR Studies

Far-infrared spectroscopy has been a powerful tool in determining the conformational dynamics of the thiopyran ring. thieme-connect.de Studies in this region of the electromagnetic spectrum allow for the observation of low-energy vibrations, such as ring-puckering and twisting modes, which are sensitive to the molecule's conformation. These investigations have provided crucial data supporting the half-chair model.

Nuclear Magnetic Resonance (NMR) spectroscopy has also played a vital role in the conformational analysis of this compound and its derivatives. researchgate.net Two-dimensional NMR techniques, in particular, have been used to confirm the structures of related compounds, such as 3,4- and 3,6-dihydro-2H-thiopyran-1,1-dioxides. researchgate.netdsau.dp.ua These advanced NMR methods provide detailed information about the connectivity and spatial relationships of atoms within the molecule, corroborating the conformational models derived from other spectroscopic methods.

X-ray Crystallographic Analysis of Related Compounds

While direct X-ray crystallographic data for this compound itself may be limited, analysis of its derivatives, particularly the sulfone and sulfoxide (B87167) forms, provides invaluable insight into the geometry and conformation of the thiopyran ring system.

Sulfone and Sulfoxide Derivatives

The oxidation of the sulfur atom in this compound to form the corresponding sulfone (1,1-dioxide) and sulfoxide (1-oxide) significantly influences the ring's conformation. X-ray crystallographic studies on these derivatives offer a precise, solid-state picture of the molecular structure. For instance, the structure of certain this compound derivatives has been confirmed by X-ray diffraction. researchgate.net

A new four-step synthesis method has been developed to produce 3,4- and 3,6-dihydro-2Н-thiopyran-1,1-dioxides from dihydro-2H-thiopyran-3(4H)-one. researchgate.netdsau.dp.ua The process involves oxidation of the ketone, reduction of the keto group, mesylation, and subsequent elimination of methanesulfonic acid. researchgate.netdsau.dp.ua The structures of the resulting cyclic sulfones have been verified using 2D NMR and GCMS methods. researchgate.netdsau.dp.ua

Furthermore, X-ray studies have been conducted on related bicyclic systems synthesized from dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, confirming the key structures of the resulting compounds. tandfonline.comresearchgate.net

Photoelectron Spectroscopy for Conjugative Interactions

Photoelectron spectroscopy is a sensitive technique for probing the electronic structure of molecules, including the interactions between different functional groups.

Sulfur Atom and Adjacent Double Bond Interactions

In this compound, photoelectron spectroscopy has been utilized to study the conjugative interactions between the sulfur atom's lone pair electrons and the adjacent π-system of the double bond. thieme-connect.de This interaction is a key factor influencing the molecule's reactivity and physical properties. Comparing the photoelectron spectra of this compound with related molecules allows for the elucidation of the nature and extent of this electronic communication. thieme-connect.de

Geometric Influence on Conjugation

The geometry of the this compound ring, specifically the planarity of the C=C-S-C segment and the orientation of substituents, plays a crucial role in the extent of electronic conjugation within the molecule. This conjugation primarily involves the interaction between the π-electrons of the endocyclic double bond and the non-bonding lone pair electrons of the sulfur atom. The oxidation state of the sulfur atom further modulates these interactions by altering the local geometry and the nature of the orbitals involved.

The electronic consequences of this geometric and oxidative change are evident in the reactivity of the conjugated system. The selectivity of nitrene addition to the C=C–S– fragment in this compound derivatives is directly dependent on the oxidation state of the sulfur atom. In the unoxidized sulfide (B99878), where the sulfur lone pairs are available for conjugation, nitrene addition occurs at the electron-rich C=C double bond. researchgate.net However, upon oxidation to the S-oxide, the reactivity shifts dramatically. The nitrene is selectively trapped by the sulfur atom, leaving the C=C double bond unaffected. researchgate.net This demonstrates that the electronic character of the sulfur atom, influenced by its geometry and oxidation state, directly governs the electronic distribution and subsequent reactivity of the adjacent π-system.

The table below presents selected bond lengths from the crystallographic analysis of a dihydrothiopyran derivative and its corresponding sulfone, illustrating the subtle geometric changes upon oxidation.

| Bond | 2,2-diferrocenyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran (Sulfide) | 2,2-diferrocenyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran-1,1-dioxide (Sulfone) | Change (Å) |

| S–CFc | ~0.02 Å longer than sulfone | Data not specified | ~ -0.02 |

| S–CH2 | ~0.02 Å longer than sulfone | Data not specified | ~ -0.02 |

Table based on findings reported in the study of mixed-valent diferrocenyl–dihydrothiopyran derivatives, which noted a shortening of S-C bonds by 0.02 Å upon oxidation. rsc.org

These findings underscore the intimate relationship between the three-dimensional structure and the electronic properties of this compound systems. While large-scale conformational changes may not be prominent, minor alterations in bond lengths and the electronic nature of the sulfur heteroatom have a profound influence on the conjugation and chemical behavior of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules. It is based on the magnetic properties of atomic nuclei.

1H and 13C NMR Data for Compound and Derivatives

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing this compound and its derivatives. The chemical shifts (δ) in the NMR spectra are indicative of the electronic environment of the protons and carbons, respectively.

For the parent compound, 3,4-Dihydro-2H-pyran, which is a structural analog of this compound, the ¹H NMR spectrum shows distinct signals for the protons in the ring. chemicalbook.com The chemical shifts and coupling constants provide information about the connectivity and stereochemistry of the molecule. ethernet.edu.et For instance, the protons closer to the heteroatom are generally observed at a lower field (higher ppm value) due to its electron-withdrawing nature. youtube.com

In a derivative, trans-2-Phenyl-4-thiophenoxy-3,4-dihydro-2H-1-benzothiopyran, the ¹H NMR spectrum in CDCl₃ shows a multiplet for the two protons at the C-3 position between δ 2.43 and 2.51 ppm. mdpi.com The proton at C-4 appears as a triplet at δ 4.74 ppm, and the proton at C-2 is a doublet of doublets at δ 5.15 ppm. mdpi.com The aromatic protons resonate in the range of δ 7.00–7.52 ppm. mdpi.com The ¹³C NMR spectrum of this derivative displays signals at δ 34.69, 40.50, and 49.15 ppm for the aliphatic carbons, while the aromatic carbons appear between δ 123.91 and 140.72 ppm. mdpi.com

For a tetrahydropyran-substituted 1-deazapurine derivative, the ¹H NMR signals for the pyran ring protons appear at various shifts, for example, H-C(2)-pyran at δ 5.76 (q, J = 4.29 Hz). nih.gov The ¹³C NMR signals for the pyran carbons are observed at δ 22.46 (C-3), 24.52 (C-4), 29.94 (C-5), 67.73 (C-6), and 81.23 (C-2). nih.gov

¹H and ¹³C NMR Data for Selected Dihydrothiopyran Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| trans-2-Phenyl-4-thiophenoxy-3,4-dihydro-2H-1-benzothiopyran | CDCl₃ | 2.43–2.51 (m, 2H, H₂-3), 4.74 (t, 1H, H-4), 5.15 (dd, 1H, H-2), 7.00–7.52 (m, 11H, Ar-H) | 34.69, 40.50, 49.15, 123.91, 125.89, 127.84, 127.90, 128.72, 129.16, 130.73, 131.55, 133.10, 134.25, 134.74, 140.72 | mdpi.com |

| 6-Iodo-9-(tetrahydro-2H-pyran-2-yl)-1-deazapurine | DMSO-d₆ | 1.58 (m, 2H, H₂-C(5)-pyran), 1.75 (m, 1H, H(b)-C(4)-pyran), 1.98 (m, 2H, H(b)-C(3)-pyran & H(a)-C(4)-pyran), 2.31 (m, 1H, H(a)-C(3)-pyran), 3.70 (m, 1H, H(b)-C(6)-pyran), 4.01 (m, 1H, H(a)-C(6)-pyran), 5.76 (q, J = 4.29 Hz, 1H, H-C(2)-pyran) | 22.46 (H-C(3)-pyran), 24.52 (H-C(4)-pyran), 29.94 (H-C(5)-pyran), 67.73 (H-C(6)-pyran), 81.23 (H-C(2)-pyran) | nih.gov |

2D NMR Techniques for Structure Elucidation

Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of proton and carbon signals and for determining the complete molecular structure, especially for complex derivatives. ipb.pt Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed. ipb.ptresearchgate.net

COSY experiments establish correlations between protons that are coupled to each other, helping to identify adjacent protons in the molecular framework.

HSQC spectra correlate directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C NMR data.

HMBC experiments reveal long-range correlations between protons and carbons (typically over two or three bonds), which is invaluable for piecing together the carbon skeleton and for connecting different structural fragments. ipb.pt

The structure and purity of 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides have been confirmed using 2D NMR methods. researchgate.netdsau.dp.ua For instance, in the structural elucidation of trans-2-phenyl-4-thiophenoxy-3,4-dihydro-2H-1-benzothiopyran, HMBC and HMQC (a precursor to HSQC) experiments were instrumental in confirming the structure. mdpi.com Modern techniques like ADEQUATE (Adequate Double Quantum Transfer Experiment) can provide carbon-carbon connectivity information, which is particularly useful for proton-deficient molecules. researchgate.net

NMR Spectral Behavior of Dihydrothiopyran Dioxides

The oxidation of the sulfur atom in the dihydrothiopyran ring to a sulfone (dioxide) significantly influences the NMR spectra. This oxidation leads to a downfield shift of the signals of the neighboring protons and carbons due to the strong electron-withdrawing effect of the sulfone group.

A study on 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides highlighted specific features in their NMR spectra. researchgate.netresearchgate.net For the 3,6-dihydro-2H-thiopyran 1,1-dioxide isomer, the ¹³C NMR signals for the unsaturated carbons C-2 and C-3 are observed at δ 138.71 and 130.10 ppm, respectively. dsau.dp.ua The saturated carbons C-4, C-5, and C-6 resonate at δ 24.81, 20.72, and 50.69 ppm, respectively. dsau.dp.ua Detailed analysis of the NMR data for these dioxides is useful for identifying related sulfone derivatives. researchgate.netdsau.dp.ua

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

GC-MS for Structure and Purity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is widely used to confirm the structure and assess the purity of volatile compounds like this compound and its derivatives. researchgate.netdsau.dp.ua

In the analysis of 3,6-dihydro-2H-thiopyran 1,1-dioxide, the mass spectrum (Electron Ionization, 70eV) showed the molecular ion peak (M⁺) at m/z 132. dsau.dp.ua Key fragment ions were observed at m/z 103.0, 87.0, 83.1, 67.1, 55.1, 41.1, and 39.1, which are characteristic of the fragmentation of the parent molecule. dsau.dp.ua GC-MS analysis also confirmed the purity of synthesized batches of dihydrothiopyran dioxides. dsau.dp.uaresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule. chemicalbook.com

The IR spectrum of a molecule provides a unique "fingerprint." For this compound, characteristic C-H and C-S stretching and bending vibrations would be expected. For its oxygen analog, 3,4-Dihydro-2H-pyran, IR spectra have been well-documented. chemicalbook.com

In derivatives, the presence of other functional groups gives rise to distinct IR absorption bands. For example, in trans-2-phenyl-4-thiophenoxy-3,4-dihydro-2H-1-benzothiopyran, the IR spectrum (KBr) shows bands at 3028 and 2903 cm⁻¹ (C-H stretching), and several bands in the 1585-1436 cm⁻¹ region corresponding to the aromatic C=C stretching vibrations. mdpi.com The presence of a sulfone group in dihydrothiopyran dioxides would be indicated by strong characteristic stretching vibrations for the S=O bonds, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The vapor phase IR spectrum of 3-Methyl-3,4-dihydro-2H-thiopyran 1,1-dioxide is also available. spectrabase.com

Characteristic IR Absorption Bands for a Dihydrothiopyran Derivative

| Compound | Matrix | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| trans-2-Phenyl-4-thiophenoxy-3,4-dihydro-2H-1-benzothiopyran | KBr | 3028, 2903 | C-H stretch | mdpi.com |

| 1585, 1562, 1470, 1453, 1436 | Aromatic C=C stretch | mdpi.com |

Spectroscopic Characterization Techniques

Vibrational Analysis and Functional Group Identification

The structure of 3,4-Dihydro-2H-thiopyran contains several distinct functional groups and structural motifs, each with characteristic vibrational frequencies. The primary regions of interest in its vibrational spectrum include:

C-H Stretching Vibrations: The molecule features both sp²-hybridized carbon atoms in the C=C double bond and sp³-hybridized carbon atoms in the saturated portion of the ring. The vinylic C-H stretching vibrations are expected to appear at higher wavenumbers, typically in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations from the methylene (B1212753) (-CH₂-) groups are expected at lower wavenumbers, generally in the 3000-2850 cm⁻¹ range.

C=C Stretching Vibration: The carbon-carbon double bond within the heterocyclic ring gives rise to a characteristic stretching vibration. This peak is typically observed in the 1680-1620 cm⁻¹ region. Its intensity can vary between IR and Raman spectra depending on the change in dipole moment and polarizability, respectively, during the vibration.

CH₂ Bending Vibrations: The methylene groups in the ring exhibit various bending (scissoring, wagging, twisting, and rocking) modes. The scissoring vibrations are typically found around 1465-1440 cm⁻¹, while the other bending modes occur at lower frequencies.

C-S Stretching Vibrations: The presence of the thioether (C-S-C) linkage is a defining feature of the molecule. The stretching vibrations associated with these bonds are generally weak and appear in the fingerprint region of the spectrum, typically between 800-600 cm⁻¹.

Ring Vibrations: The six-membered ring itself has complex skeletal vibrations, including ring "breathing," puckering, and twisting modes. These low-frequency vibrations are often found in the far-infrared and Raman spectra below 400 cm⁻¹.

While the principles of vibrational analysis for this compound are well-understood based on its structure, detailed research findings containing a complete assignment of its experimental IR and Raman frequencies are not extensively available in published literature. Computational studies using methods like Density Functional Theory (DFT) are often employed to predict and help assign vibrational spectra for such molecules. However, a specific, publicly accessible data set from these calculations for this compound is also not readily found.

Studies on the closely related isomer, 5,6-Dihydro-2H-thiopyran, have identified the fundamental out-of-plane ring-bending and ring-twisting vibrations at approximately 139 cm⁻¹ and 235 cm⁻¹, respectively, in the far-infrared spectrum. dntb.gov.ua While these findings provide insight into the low-frequency motions of a similar heterocyclic system, these values are not directly transferable to the 3,4-isomer due to the different placement of the double bond and its effect on the ring's symmetry and flexibility.

Table of Expected Vibrational Modes for this compound

The following table outlines the expected regions for the principal vibrational modes based on general spectroscopic data for the functional groups present. Note that specific, experimentally verified values for this compound are not provided due to their absence in the surveyed literature.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Vinylic) | =C-H | 3100 - 3000 |

| C-H Stretch (Aliphatic) | -CH₂- | 3000 - 2850 |

| C=C Stretch | C=C | 1680 - 1620 |

| CH₂ Scissoring | -CH₂- | 1465 - 1440 |

| C-S Stretch | C-S-C | 800 - 600 |

| Ring Puckering/Twisting | C-C-C-C-S-C | < 400 |

Computational and Theoretical Investigations

Quantum Chemical Modeling

Quantum chemical modeling has been employed to investigate the properties of derivatives of 3,4-Dihydro-2H-thiopyran, particularly its oxidized form, this compound-1,1-dioxide. These studies clarify aspects of their chemical behavior, such as acidity and the nature of their reactive sites. researchgate.net

Quantum chemical studies have been conducted on this compound-1,1-dioxide and its substituted analogues to determine the acidity of protons within the thiopyran ring. researchgate.neteditorum.ru These investigations revealed differences in the acidic properties of the protons attached to the carbon atoms of the ring. researchgate.net The ease of deprotonation is linked to the stability of the resulting anion, which is significantly influenced by the distribution of electron density. researchgate.net When a proton is removed from the C4 position, the anion that forms is stabilized by resonance through interaction with the electrons at the C6 position. researchgate.netresearchgate.net

The Gibbs free energy (ΔG) of deprotonation is a key thermodynamic parameter used to quantify acidity. Calculations have been performed for the deprotonation of this compound-1,1-dioxide and 3,4,6-triphenyl-3,4-dihydro-2H-thiopyran-1,1-dioxide by a hydroxide (B78521) anion. researchgate.net The results indicate that deprotonation at the C4 atom is the most energetically favorable process for both compounds. researchgate.net The calculated Gibbs free energies show a significant difference between the unsubstituted and triphenyl-substituted compounds, with the latter being considerably more acidic. researchgate.netresearchgate.netresearchgate.net This increased acidity is attributed to the phenyl groups, which contribute to the stabilization of the resulting anion through changes in electron density distribution. researchgate.net

| Compound | Gibbs Free Energy (ΔG) in kcal/mol |

|---|---|

| This compound-1,1-dioxide | -7.578 researchgate.netresearchgate.netresearchgate.net |

| 3,4,6-Triphenyl-3,4-dihydro-2H-thiopyran-1,1-dioxide | -23.056 researchgate.netresearchgate.netresearchgate.net |

Calculations performed using the REVPBE0/def2-TZVPPD method with C-PCM(DMF) at T = 293 K. researchgate.net

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO), is crucial for identifying the reactive centers in a molecule. researchgate.net In the anion formed by the deprotonation of this compound-1,1-dioxide at the C4 position, the HOMO is primarily localized on the C4 and C6 atoms. researchgate.netresearchgate.netresearchgate.net This localization indicates that these two carbon atoms are the active reaction centers of the anion, meaning they are the most likely sites for subsequent chemical reactions. researchgate.netresearchgate.net

Theoretical Studies of Reaction Mechanisms

Theoretical studies are instrumental in elucidating the mechanisms of chemical reactions, including predicting the stereochemical outcomes of cycloaddition reactions.

The Diels-Alder reaction and other cycloadditions can often lead to multiple diastereomeric products, commonly designated as endo and exo. youtube.commasterorganicchemistry.com The "endo rule" is an empirical principle that helps predict the major product in many Diels-Alder reactions. youtube.com It states that the transition state leading to the endo product is generally lower in energy and therefore favored, especially when the dienophile has substituents with π-orbitals (e.g., carbonyl or cyano groups). youtube.commasterorganicchemistry.com

This preference is explained by "secondary orbital interactions," which are stabilizing interactions between the p-orbitals of the substituent on the dienophile and the p-orbitals of the diene in the endo transition state. youtube.commasterorganicchemistry.com These interactions are absent in the exo transition state, where the substituent points away from the diene. youtube.com While the exo product is often the more sterically stable and thus the thermodynamically favored product, the endo product is typically formed faster, making it the kinetically favored product. masterorganicchemistry.com This principle of diastereoselectivity is fundamental for understanding and predicting the stereochemistry of cycloaddition reactions that derivatives of this compound might undergo.

Topological Analysis of Electron Densities

The topological analysis of electron density, based on Bader's theory of "Atoms in Molecules" (AIM), is a computational method used to analyze chemical bonding and intermolecular interactions. researchgate.netsemanticscholar.org This technique involves locating the critical points of the electron density (ρ) and analyzing its Laplacian (∇²ρ). researchgate.netsemanticscholar.org It allows for the partitioning of the electron density into atomic basins, providing quantitative information about atomic charges and the nature of chemical bonds. researchgate.net

A computer program known as EDMA can be used for the topological analysis of discrete electron densities. researchgate.net It identifies critical points and calculates their principal curvatures. researchgate.net This analysis has been applied to derivatives of this compound to understand their electronic structure. researchgate.netscilit.com By examining the properties of bond critical points, one can characterize the strength and type of covalent bonds and non-covalent interactions within the molecule and in the crystal lattice. semanticscholar.orgresearchgate.net

Applications in Organic Synthesis

Role as Synthetic Intermediates and Building Blocks

3,4-Dihydro-2H-thiopyran and its derivatives serve as crucial intermediates and building blocks in the synthesis of a diverse range of heterocyclic compounds. thermofisher.comacs.org Their utility stems from the reactivity of the sulfur atom and the double bond within the ring, which allows for a variety of chemical transformations.

Preparation of Thiopyrylium (B1249539) Salts

Thiopyrylium salts can be synthesized from thiopyran derivatives. wikipedia.org One method involves the abstraction of a hydride ion from a thiopyran using a suitable reagent, such as trityl perchlorate, to form the aromatic thiopyrylium cation. wikipedia.org Additionally, 2,4,6-trisubstituted pyrylium (B1242799) salts can be converted to their thiopyrylium analogs through treatment with sodium sulfide (B99878), which replaces the oxygen atom with a sulfur atom, followed by precipitation with an acid. wikipedia.org The reduction of 4H-thiopyran-4-one with aluminum hydride, followed by acidification, also yields the unsubstituted thiopyrylium ion. thieme-connect.de

Synthesis of Thiolactones

Thiolactones, which are cyclic thioesters, can be prepared from corresponding lactones. For instance, the direct conversion of lactones into thiolactones can be achieved using a disilathiane as a sulfur source in a reaction catalyzed by indium. mdpi.com Another approach involves a one-pot synthesis using activated methylene (B1212753) compounds like a thiolactone, one-carbon sources, and N-acylglycines in acetic anhydride (B1165640). semanticscholar.org The dichloroketene (B1203229) Claisen rearrangement of 2-vinyl-3,6-dihydro-2H-thiopyrans can also produce 10-membered thiolactones. ru.nl

Production of Chiral Tetrahydrothiopyrans

Chiral tetrahydrothiopyrans are valuable compounds in medicinal chemistry and can be synthesized from this compound derivatives. One strategy involves the hetero-Diels-Alder reaction of chiral polyfluoroalkylthionocarboxylates with dienes like butadiene, which can result in products with moderate diastereoselectivity. nih.gov The synthesis of chiral 1-acyloxy-1,3-butadienes, which can be used to produce optically active 3,6-dihydro-2H-thiopyrans, has also been developed. ru.nl

Functionalized Cyclic Sulfones as Building Blocks

The oxidation of this compound derivatives leads to the formation of functionalized cyclic sulfones, which are important building blocks in organic synthesis. dsau.dp.uaresearchgate.net A practical, multi-gram scale synthesis of 3,4- and 3,6-dihydro-2H-thiopyran-1,1-dioxides has been developed from dihydro-2H-thiopyran-3(4H)-one. dsau.dp.uaresearchgate.net This method involves oxidation of the ketone, reduction of the keto group, mesylation, and subsequent elimination. dsau.dp.uaresearchgate.net These cyclic sulfones are precursors for creating combinatorial libraries of new biologically active compounds. dsau.dp.uaresearchgate.net

| Starting Material | Reagents | Product | Overall Yield | Reference |

| Dihydro-2H-thiopyran-3(4H)-one | 1. H₂O₂, AcOH-Ac₂O; 2. NaBH₄; 3. MsCl, Pyridine (B92270) | This compound-1,1-dioxide | 64% | dsau.dp.ua |

| Dihydro-2H-thiopyran-3(4H)-one | 1. H₂O₂, AcOH-Ac₂O; 2. NaBH₄; 3. MsCl, aq. NaOH | 3,6-Dihydro-2H-thiopyran-1,1-dioxide | 74% | dsau.dp.ua |

Synthesis of New Thiopyran-Based Heterocyclic Systems

This compound and its derivatives are instrumental in the synthesis of novel heterocyclic systems containing the thiopyran moiety. nih.govrsc.orgresearchgate.net For example, dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide is a versatile building block for the one-pot multicomponent synthesis of various new cyclic sulfones. rsc.orgresearchgate.net Domino ring-opening cyclization of donor-acceptor cyclopropanes with pyridinium (B92312) thiolates provides an efficient route to 5,6-dihydro-4H-thiopyran derivatives. acs.org Furthermore, thionation-hetero-Diels-Alder domino reactions of specific chalcones have been used to produce 3,4-dihydro-2H-thiopyrans. researchgate.net

Construction of Polycyclic Sulfones

Polycyclic sulfones, which are of interest for their potential biological activities, can be constructed using thiopyran-based starting materials. researchgate.netbeilstein-journals.org The oxidation of polycyclic thiopyran derivatives, often synthesized via hetero-Diels-Alder reactions, with reagents like m-chloroperoxybenzoic acid (mCPBA) yields the corresponding polycyclic sulfones. beilstein-journals.org Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide has also been highlighted as a key precursor for the synthesis of a diverse range of polycyclic sulfones. researchgate.netukrbiochemjournal.org

Derivatives in Combinatorial Libraries

The structural framework of this compound and its derivatives serves as a valuable scaffold for the construction of combinatorial libraries aimed at the discovery of new biologically active compounds. The functionalized cyclic sulfone motif, in particular, is present in numerous bioactive molecules and has found broad application in organic synthesis. dsau.dp.ua

Researchers have developed efficient, multigram-scale syntheses for derivatives like this compound-1,1-dioxide, making them readily accessible as building blocks for combinatorial chemistry. dsau.dp.uaresearchgate.net A notable four-step method starts from dihydro-2H-thiopyran-3(4H)-one, which is first oxidized, then reduced, followed by mesylation and elimination to yield the desired cyclic sulfone. dsau.dp.uaresearchgate.net This process utilizes inexpensive and readily available reagents, facilitating the production of these scaffolds in large quantities necessary for library synthesis. dsau.dp.uaresearchgate.net

The utility of these scaffolds is further demonstrated in their incorporation into more complex molecular structures. For instance, dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide has been employed in [5+1]-cyclocondensation reactions to create virtual combinatorial libraries of spiro-condensed dsau.dp.uaCurrent time information in Bangalore, IN.sci-hub.setriazino[2,3-c]quinazoline derivatives. semanticscholar.org Such libraries are then screened for potential biological activity, for example, as COX-2 inhibitors. semanticscholar.org

The general approach in combinatorial chemistry often involves techniques like Solid-Phase Organic Synthesis (SPOS), which allows for the rapid generation of a multitude of structurally diverse molecules. mdpi.com While specific examples of SPOS for this compound libraries are not detailed in the provided research, the synthesis of its derivatives on a large scale is a key enabler for their use in such high-throughput synthetic methodologies. dsau.dp.uaresearchgate.netmdpi.com The development of protocols for the efficient synthesis of small molecule libraries is crucial for drug discovery, and heterocyclic systems like thiopyrans are important components of these libraries. nih.gov

Table 1: this compound Derivatives Used as Building Blocks in Combinatorial Synthesis

| Derivative | Starting Material | Synthetic Method | Application in Libraries | Reference(s) |

| This compound-1,1-dioxide | Dihydro-2H-thiopyran-3(4H)-one | Four-step: Oxidation, reduction, mesylation, elimination | Building block for functionalized cyclic sulfones | dsau.dp.ua, researchgate.net |

| Dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide | Dihydro-2H-thiopyran-3(4H)-one | Oxidation | Reactant for [5+1]-cyclocondensation to form spiro-condensed quinazolines | semanticscholar.org |

Use in Diels-Alder Strategies for Complex Molecules

The hetero-Diels-Alder reaction represents one of the most convenient and widely used strategies for synthesizing the this compound ring system. sci-hub.se In this approach, thioketones, often generated in situ, act as highly reactive heterodienes that readily undergo [4+2] cycloaddition with various dienophiles. sci-hub.se This method is advantageous for constructing the core thiopyran heterocycle, which can then be used to build more complex molecules. A significant drawback can be the formation of side products, but one-pot procedures have been developed to mitigate this and synthesize derivatives like 2,4-disubstituted β-fused 3,4-dihydro-2H-thiopyrans. sci-hub.se

The versatility of the Diels-Alder strategy is evident in the synthesis of fused heterocyclic systems where the thiopyran ring is annulated to other rings. For example, various thiopyrano[2,3-d] researchgate.netCurrent time information in Bangalore, IN.thiazole (B1198619) derivatives have been synthesized via hetero-Diels-Alder reactions. In these syntheses, 5-arylidene-4-thioxo-2-thiazolidinones function as the diene component, reacting with dienophiles to create complex, fused scaffolds with regio- and diastereoselectivity. researchgate.net The annealing of the thiazole and thiopyran cycles in these condensed systems is of interest for creating molecules with potential therapeutic applications. researchgate.net

While the this compound skeleton is often the product of a hetero-Diels-Alder reaction, the double bond within the ring system allows it to potentially act as a dienophile in subsequent cycloadditions, analogous to its oxygen-containing counterpart, 3,4-dihydro-2H-pyran. nih.gov The reactivity of 3,4-dihydro-2H-pyran as a dienophile in aza-Diels-Alder reactions to form complex quinoline (B57606) structures highlights a potential reaction pathway for the sulfur analogue. nih.gov These cycloaddition reactions are powerful tools for the stereoselective construction of six-membered rings, which are foundational in many complex natural products and synthetic molecules. nih.gov

Table 2: Examples of Diels-Alder Reactions in the Synthesis of Thiopyran-Containing Molecules

| Reaction Type | Diene/Diene Precursor | Dienophile | Product | Key Feature | Reference(s) |

| Hetero-Diels-Alder | In situ generated α,β-enethiones | Maleic acid derivatives | 2,4-Disubstituted β-fused this compound derivatives | One-pot, three-component synthesis of the thiopyran ring | sci-hub.se |

| Hetero-Diels-Alder | 5-Arylidene-4-thioxo-2-thiazolidinones | Various dienophiles (e.g., acrylonitrile (B1666552), N-phenylmaleimide) | Fused thiopyrano[2,3-d]thiazole derivatives | Stereo- and regioselective formation of complex fused systems | researchgate.net |

| Hetero-Diels-Alder | 1-(2-Furyl)-3-(dimethylamino)-2-propene-1-thione | Maleic and fumaric acids, β-nitrostyrenes | This compound derivatives | Synthesis of the core thiopyran ring from a thioketone-containing diene | researchgate.net |

Q & A

Q. What are the common synthetic routes for 3,4-Dihydro-2H-thiopyran and its derivatives?

Methodological Answer: The synthesis of this compound derivatives often involves cycloaddition reactions or functionalization of pre-existing thiopyran frameworks. For example:

- Cycloaddition reactions : Enaminothiones react with electrophilic olefins or acetylenes to form substituted thiopyran derivatives via [4+2] cycloaddition .

- Substitution strategies : Derivatives like 3,4,6-triphenyl-substituted thiopyrans are synthesized using precursors such as this compound-1,1-dioxides, with quantum chemical methods guiding reaction optimization .

- Protecting group applications : 3,4-Dihydro-2H-pyran (DHP) is used to protect alcohols and amines in multi-step syntheses, requiring catalytic p-TsOH in THF .

Key characterization techniques : NMR (δ 3.6–5.6 ppm for protons in the thiopyran ring) and mass spectrometry confirm structural integrity .

Q. How can researchers purify and characterize this compound effectively?

Methodological Answer:

- Purification : Use vacuum distillation for volatile derivatives (e.g., DHP, boiling point ~88°C) or column chromatography for polar derivatives (e.g., this compound-1,1-dioxides) .

- Characterization :

- NMR spectroscopy : Sharp singlets in -NMR (e.g., δ 3.6 ppm for C-4 protons) distinguish thiopyran ring protons from other functional groups .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 84.1164 for unsubstituted thiopyran) .

- IR spectroscopy : Absorbance bands near 1100–1200 cm indicate sulfone groups in oxidized derivatives .

Advanced Research Questions

Q. What computational methods are used to analyze the acidity and reactivity of this compound-1,1-dioxides?

Methodological Answer: Quantum chemical calculations, such as the REVPBE0 hybrid functional , predict acidity trends and reaction pathways:

- Acidity studies : Gibbs free energy calculations for deprotonation show that trisubstituted derivatives (e.g., 3,4,6-triphenyl-substituted) exhibit lower acidity at C-2 due to steric and electronic effects .

- Reaction center identification : Electron density mapping reveals preferential anion formation at C-4, influencing subsequent nucleophilic attack or tautomerization .

- Software tools : Gaussian or ORCA packages with basis sets like 6-311++G(d,p) are recommended for accurate modeling .

Q. How can researchers resolve contradictions in spectral data for thiopyran dimerization products?

Methodological Answer: Contradictions in dimer structures (e.g., 2-arylidene-l-thiotetralone dimers) arise from overlapping spectral signals. Mitigation strategies include:

- Complementary techniques : Combine -NMR, HSQC, and HMBC to assign quaternary carbons and verify connectivity .

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., confirming chair vs. boat conformations in cycloadducts) .

- Computational validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. What role does this compound play in synthesizing heterocyclic systems?

Methodological Answer: Thiopyran derivatives serve as versatile intermediates:

- Hetero-Diels-Alder reactions : React with dienophiles (e.g., fumarates) to form this compound-4-ones, precursors to bioactive heterocycles .

- Thiopyran-1,1-dioxides : Act as electron-deficient dienes in asymmetric cycloadditions, enabling enantioselective synthesis of chiral sulfones .

- Post-functionalization : Derivatives like 3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid are synthesized via Friedel-Crafts alkylation or oxidation .

Q. How do substituents influence the stability and reactivity of thiopyran derivatives?

Methodological Answer:

- Electron-withdrawing groups (EWGs) : Sulfone groups (e.g., 1,1-dioxides) increase ring strain and reactivity toward nucleophiles .

- Steric effects : Bulky phenyl substituents at C-3 and C-6 hinder tautomerization but enhance thermal stability .

- Conformational analysis : Chair conformations dominate in 3,4-dihydro derivatives, while boat forms are observed in fully unsaturated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products